molecular formula C17H17NO2S B2503827 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine CAS No. 2097868-79-4

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine

Cat. No.: B2503827
CAS No.: 2097868-79-4
M. Wt: 299.39
InChI Key: ABXBEIJOCNMGFY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-3-carbonyl)pyrrolidine is a useful research compound. Its molecular formula is C17H17NO2S and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

Solvent Selection and Material Solubility

  • Studies have utilized similar compounds to understand solvent selection based on cohesive energy densities in molecular systems. For instance, research on the solubilities of certain benzofuran and thiophene derivatives in various solvents was conducted to calculate Hansen solubility parameters, which informed solvent choices for optimizing power conversion efficiencies in bulk heterojunction systems (Walker et al., 2011).

Electropolymerization and Conducting Polymers

  • Electropolymerization techniques have been explored using derivatized bis(pyrrol-2-yl) arylenes, including those with thiophene units, to create conducting polymers. These studies show low oxidation potentials and high stability in conducting forms, suggesting applications in electronic materials and devices (Sotzing et al., 1996).

Asymmetric Organocatalysis

  • Asymmetric organocatalysis has been applied to synthesize pyrrolidine derivatives bearing a benzofuran scaffold, highlighting the use of these structures in creating stereochemically complex molecules. This approach is significant for developing pharmaceuticals and biologically active compounds (Kowalczyk et al., 2016).

Cross-Coupling Reactions

  • Palladium-catalyzed cross-coupling methods have been employed to synthesize aromatic sulfides, including those with thiophene and benzofuran units. This demonstrates the compound's relevance in constructing complex organic molecules for various applications (Qiao et al., 2014).

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-17(15-5-8-21-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)4-7-20-16/h1-2,5,8-9,11,14H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXBEIJOCNMGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.